
4,6-Difluoro-5-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Difluoro-5-methylpyrimidine is a chemical compound with the molecular formula C5H4F2N2 . It has a molecular weight of 130.10 . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Two of the carbon atoms are substituted with fluorine atoms, and one of the carbon atoms is substituted with a methyl group .
Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 130.10 . The compound is stored in an inert atmosphere at 2-8°C . Unfortunately, the boiling point and other physical and chemical properties are not provided in the available resources.
Aplicaciones Científicas De Investigación
Pharmaceutical and Explosive Industries : Pyrimidine derivatives, like 4,6-dihydroxy-2-methylpyrimidine, are used in the preparation of high explosives and medicinal products. An economic process for its production has been developed, which is confirmed by spectroscopic techniques and elemental analysis (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Synthesis of Anticancer Drugs : 4,6-Dichloro-2-methylpyrimidine, a related compound, is an intermediate in synthesizing the anticancer drug dasatinib. Its synthesis involves acetamidine hydrochloride and dimethyl malonate, with conditions optimized for high yield (Guo Lei-ming, 2012).
Kinetics and Mechanism Studies in Fluorination : The kinetics and mechanisms of fluorination reactions, like in 2,4,5-trichloro-6-methylpyrimidine, are studied to understand better the reaction paths and energy levels of components. This has implications for designing efficient synthetic routes for fluorinated pyrimidines (Wei, Yi-Xing, Zheng-hua, & Kong-chang, 1987).
Organic Chemistry : The direct fluorination of 4,6-disubstituted 2-aminopyrimidines shows the potential for developing new fluorinated pyrimidine compounds with varied applications in organic chemistry (Wang, Cai, Zhang, & Zhao, 2017).
Thermochemical Studies : Thermochemical studies of dichloromethylpyrimidine isomers, such as 4,6-dichloro-2-methylpyrimidine, provide valuable data on their formation enthalpies in both condensed and gas phases, crucial for understanding their stability and reactivity (Szterner, Amaral, Morais, D. R. D. Silva, & A. Silva, 2016).
Biological Properties and Immune Responses : Studies on 5-substituted 2-amino-4,6-dichloropyrimidines show that irrespective of the substituent at position 5, these compounds inhibit immune-activated nitric oxide production. This indicates potential therapeutic applications in immune-related disorders (Jansa, Holý, Dračínský, Kolman, Janeba, Kostecká, Kmoníčková, & Zídek, 2014).
Electronic and Photophysical Properties : Research on compounds like 4,6-bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, used in organic light-emitting diodes (OLEDs), contributes to understanding electronic transport layers and efficiency improvement in OLEDs (Bae, Baek, & Park, 2021).
Safety and Hazards
The safety information for 4,6-Difluoro-5-methylpyrimidine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propiedades
IUPAC Name |
4,6-difluoro-5-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIZSGSZCDMMMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663978 |
Source


|
| Record name | 4,6-Difluoro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18260-64-5 |
Source


|
| Record name | 4,6-Difluoro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trisodium;5-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-8-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B579705.png)


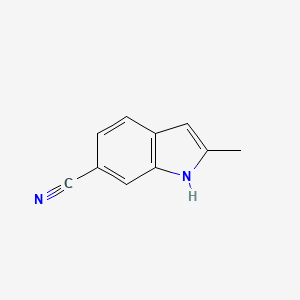
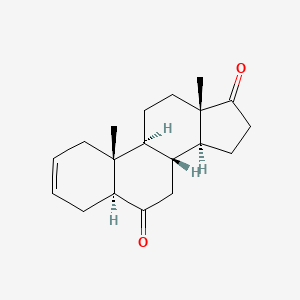
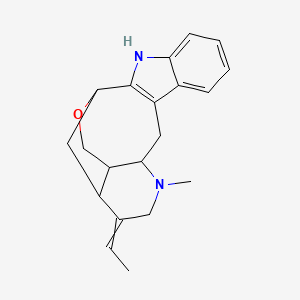
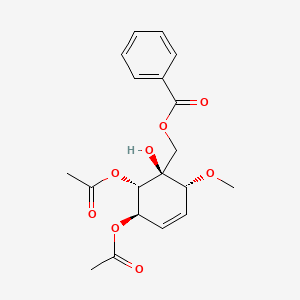
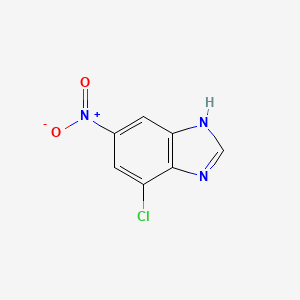
![[(2R,3R,4R,5R,6S)-5-acetamido-4,6-dimethoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579719.png)
![N,N-dimethyl-1-[(1S,2R)-2-methyl-5-propan-2-ylidenecyclopentyl]methanamine](/img/structure/B579720.png)

![7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B579724.png)
